Tetradecan-2-YL hexadecanoate
Description
Tetradecan-2-YL hexadecanoate is an ester compound formed by the condensation of hexadecanoic acid (palmitic acid) with tetradecan-2-ol (a secondary alcohol with a 14-carbon chain). These analogs differ in physicochemical properties, applications, and biological activities based on their alcohol components. This article focuses on comparing this compound with structurally similar esters, leveraging data from diverse sources to highlight key distinctions.
Properties
CAS No. |
865675-32-7 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
tetradecan-2-yl hexadecanoate |
InChI |
InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-30(31)32-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
ZYYAIZZOGVWIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecan-2-YL hexadecanoate typically involves the esterification reaction between tetradecan-2-ol and hexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.
Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Tetradecan-2-ol and hexadecanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tetradecan-2-YL hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and as an emollient in personal care products.
Mechanism of Action
The mechanism of action of tetradecan-2-YL hexadecanoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by esterases, releasing tetradecan-2-ol and hexadecanoic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexadecanoate esters share a common fatty acid backbone but exhibit divergent properties due to their alcohol substituents. Below is a detailed comparison:
Ethyl Hexadecanoate (Ethyl Palmitate)
- Structure: Ethyl ester of hexadecanoic acid.
- Molecular Weight : 284.48 g/mol (C₁₈H₃₆O₂) .
- Applications: Found in plant metabolites (e.g., Bupleurum chinense) and yeast (Saccharomyces cerevisiae) . Implicated in beer fermentation, contributing to sensory profiles at concentrations as low as 51.8% in ethyl acetate fractions .
- Key Distinction : Higher volatility compared to longer-chain esters, making it suitable for flavor and fragrance industries.
Methyl Hexadecanoate (Methyl Palmitate)
- Structure: Methyl ester of hexadecanoic acid.
- Molecular Weight : 270.45 g/mol (C₁₇H₃₄O₂) .
- Properties :
- Applications: Used in lipid bilayer studies and as a laboratory chemical due to its stability . Minor component (4.16%) in ethyl acetate fractions with moderate XO inhibition (ΔG = -7.6 kcal/mol) .
Hexadecyl Hexadecanoate (Cetyl Palmitate)
- Structure: Ester of hexadecanoic acid and hexadecanol.
- Market Data :
- Key Distinction : High hydrophobicity and waxy texture, ideal for skincare formulations.
2-Phenylethyl Hexadecanoate
- Structure : Aromatic ester with a phenylethyl alcohol group.
- Research Findings: Identified in butterfly wings (Bicyclus martius sanaos) as a male-specific pheromone . Characterized by mass spectral fragments (e.g., m/z 239 for hexadecanoylium ion) and a molecular ion at m/z 360 .
- Key Distinction : Aromaticity enhances stability and odor profile, relevant in ecological signaling.
E-Phytyl Hexadecanoate
- Structure : Ester with a terpene-derived phytyl alcohol group.
- Sources : Isolated from Piper carniconnectivum alongside phytosterols .
- Properties : The phytyl group increases molecular bulk, likely influencing membrane interactions in biological systems.
1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine (DPPE)
- Structure: Phospholipid with two hexadecanoate chains attached to a glycerol backbone.
- Applications :
- Key Distinction: Amphiphilic structure enables membrane integration, unlike non-polar esters.
Data Tables
Table 1: Physicochemical Comparison of Hexadecanoate Esters
Research Findings and Industrial Relevance
- Pharmaceutical Potential: Ethyl and methyl hexadecanoates show promise as enzyme inhibitors, with ethyl derivatives dominating bioactive fractions .
- Ecological Significance: 2-Phenylethyl hexadecanoate’s role in insect communication underscores its evolutionary importance .
- Industrial Demand: Hexadecyl hexadecanoate’s growth in Asia-Pacific reflects trends in natural-ingredient cosmetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
